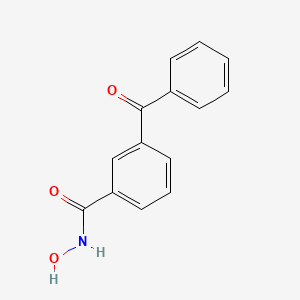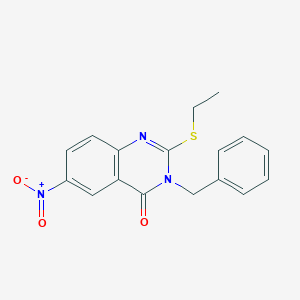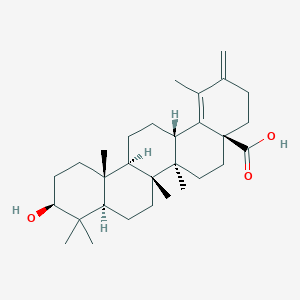![molecular formula C18H13N3 B10842914 3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine](/img/structure/B10842914.png)
3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a biphenyl group, an ethynyl linkage, and a methyl-substituted triazine ring. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 3-biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine can be achieved through several synthetic routes. One common method involves the [4+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the triazine ring. The reaction typically requires the use of catalysts and specific reaction conditions to achieve high yields and purity .
Industrial production methods may involve the use of microwave-assisted synthesis, solid-phase synthesis, or metal-based catalysis to optimize the reaction conditions and improve the efficiency of the process . These methods allow for the large-scale production of the compound with consistent quality and yield.
Chemical Reactions Analysis
3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Coupling Reactions: The ethynyl group allows for coupling reactions with other aromatic or aliphatic compounds, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the design of novel compounds with specific properties.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent.
Medicine: The compound’s potential as an anticancer, antiviral, and antimicrobial agent is being explored.
Mechanism of Action
The mechanism of action of 3-biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine can be compared with other similar compounds, such as:
1,2,4-Triazole: A heterocyclic compound with a similar triazine ring structure but different substituents.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in coordination chemistry and supramolecular chemistry.
Phenylethynyl[1,2,4]methyltriazines: Analogues of 3-methyl-6-(phenylethynyl)pyridine, studied for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H13N3 |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
5-methyl-3-[2-(4-phenylphenyl)ethynyl]-1,2,4-triazine |
InChI |
InChI=1S/C18H13N3/c1-14-13-19-21-18(20-14)12-9-15-7-10-17(11-8-15)16-5-3-2-4-6-16/h2-8,10-11,13H,1H3 |
InChI Key |
OXVAGVMMJCNKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NC(=N1)C#CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[8-(Benzylmethylamino)octyloxy]xanthen-9-one](/img/structure/B10842840.png)



![3-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842856.png)

![3-{3-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842863.png)

![3-benzyl-5-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B10842878.png)


![3-benzyl-6-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10842906.png)


